molecular formula C7H10N2O B087098 4-Dimethylaminopyridine N-oxide CAS No. 1005-31-8

4-Dimethylaminopyridine N-oxide

Cat. No. B087098
CAS RN: 1005-31-8
M. Wt: 138.17 g/mol
InChI Key: WZMNQOYCHMGCSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DMAP-N-oxide derivatives involves various chemical reactions, highlighting the adaptability and reactivity of the compound. For example, the synthesis and characterization of 6-Chloro-4,4′-dimethyl-2,2′-bipyridine and its N-oxide form demonstrate the compound's ability to crystallize in different systems depending on its molecular structure. These structures are linked by weak interactions, with the N-oxide intermediate characterized by significant dihedral angles, indicating the spatial arrangement of molecules affecting their crystallization behavior (Conterosito et al., 2016).

Molecular Structure Analysis

The molecular structure of DMAP-N-oxide and its derivatives can be quite complex, as seen in studies involving crystallography and spectroscopy. For example, the X-ray and FTIR studies of a DMAP-N-oxide complex with 4-toluenesulphonic acid reveal intricate details about hydrogen bonding and molecular distances that dictate the compound's structural characteristics (Dega‐Szafran et al., 1999).

Chemical Reactions and Properties

DMAP-N-oxide participates in a variety of chemical reactions, contributing to its chemical properties. The formation of singlet oxygen during the deoxygenation of heteroarene N-oxides by dimethyldioxirane illustrates the compound's reactivity and potential for generating reactive oxygen species, which can be crucial in organic synthesis and potentially in therapeutic applications (Adam* et al., 1995).

Physical Properties Analysis

The physical properties of DMAP-N-oxide, such as crystal structure and stability, are essential for its application in chemical synthesis. Studies have detailed the crystal structure of DMAP-N-oxide dihydrate, highlighting the compound's planarity and the significant conjugation between the dimethylamino group and the pyridine ring, which are important for understanding its reactivity and interactions (Nakai et al., 1988).

Chemical Properties Analysis

The chemical properties of DMAP-N-oxide, such as its role as a catalyst in peptide coupling reactions, underscore its utility in organic synthesis. The effectiveness of DMAP-N-oxide in promoting the coupling of peptides with minimal racemization illustrates its potential as a valuable tool in the synthesis of complex biological molecules (Shiina et al., 2008).

Scientific Research Applications

  • Oxidation Reactions : It has been used in the oxidation of benzyl alcohol, demonstrating acceleration of the reaction and influencing product ratios. This suggests its role as an effective co-catalyst in selective oxidation processes (Koltunov, Ishchenko, & Sobolev, 2018).

  • Nanoparticle Transfer : It facilitates the efficient transfer of metallic nanoparticles from organic to aqueous solutions, exemplifying its utility in nanoparticle research and applications (Gittins & Caruso, 2001).

  • Catalysis : 4-Dimethylaminopyridine N-oxide acts as a catalyst in various reactions, such as the aerobic oxidation of alcohols in water, highlighting its potential in green chemistry and catalysis research (Zhang et al., 2014).

  • Synthesis of Nanoparticles : It has been used in the preparation of palladium nanoparticles, indicating its role in nanomaterial synthesis and stabilization (Flanagan, Sullivan, & Müeller-Bunz, 2007).

  • Membrane Fabrication : This compound has been applied in the interfacial polymerization process to improve the performance of nanofiltration membranes, showcasing its potential in materials science and engineering (Cheng et al., 2018).

  • Selective Oxidation : It has shown effectiveness in the selective oxidation of methyl aromatics with molecular oxygen, demonstrating its utility in organic synthesis and chemical engineering (Zhang, Gao, Wang, & Xu, 2012).

  • Metal-Free Aerobic Oxidation : Its catalytic capabilities extend to metal-free aerobic oxidation methods, further reinforcing its potential in sustainable and green chemistry applications (Jung et al., 2020).

  • Pharmaceutical Analysis : 4-Dimethylaminopyridine N-oxide is also significant in pharmaceutical research, particularly in the development of analytical methods for quantifying genotoxic impurities in active pharmaceutical ingredients (Al‐Sabti & Harbali, 2020).

Safety And Hazards

4-Dimethylaminopyridine N-oxide can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Protective equipment and chemical impermeable gloves should be worn when handling this chemical .

Future Directions

4-Dimethylaminopyridine (DMAP) as a catalyst in combination with benzyl bromide was developed for the selective oxidation of methyl aromatics . DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine and pyridine . The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen .

properties

IUPAC Name

N,N-dimethyl-1-oxidopyridin-1-ium-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8(2)7-3-5-9(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNQOYCHMGCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143345
Record name N,N-Dimethyl-4-pyridinamine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylaminopyridine N-oxide

CAS RN

1005-31-8
Record name N,N-Dimethyl-4-pyridinamine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)pyridine N-Oxide Hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
JJ Joyce - 2018 - search.proquest.com
… the summary of available knowledge on those aspects of cinchona alkaloids the original research undertaken will then be presented in utilizing 4-dimethylaminopyridine-N-oxide as …
Number of citations: 4 search.proquest.com
H Nakai, T Saito, M Yamakawa - Acta Crystallographica Section C …, 1988 - scripts.iucr.org
… As crystals of the anhydride of 4- dimethylaminopyridine N-oxide could not be obtained, the … Perspective view with the atom-labeling system for 4-dimethylaminopyridine N-oxide …
Number of citations: 18 scripts.iucr.org
MS Xie, M Shan, N Li, YG Chen, XB Wang… - ACS …, 2021 - ACS Publications
An efficient chiral 4-aryl-pyridine-N-oxide (ArPNO) nucleophilic organocatalyst was rationally designed, synthesized, and applied to the acylative dynamic kinetic resolution of azoles, …
Number of citations: 10 pubs.acs.org
H Mandai, K Shimowaki, K Hongo… - …, 2017 - okayama.elsevierpure.com
We have developed an intramolecular nucleophile-catalyzed aldollactonization (NCAL) reaction of S-Aryl-(E)-6-oxohex-2-enethiolate with N, N-4-dimethylaminopyridine N-oxide (…
Number of citations: 10 okayama.elsevierpure.com
YA Gubarev, NS Lebedeva, VP Andreev… - Russian Journal of …, 2007 - Springer
… Structure B was reliably identified in 4-dimethylaminopyridine N-oxide dihydrate [24] and 2,2`-bipyridine 1,1`-dioxide dihydrate [25]. The results of X-ray powder analysis of IIIc.2H2O [26…
Number of citations: 9 link.springer.com
K HARANO, H NAKAGAWA, K KAMEI… - Chemical and …, 1992 - jstage.jst.go.jp
… However, the catalytic activity of 4-alkoxypyridine N-oxides (IIIb—e) is considered to be still lower than that found for 4—dimethylaminopyridine N—oxide (IIIle’ (see also Table II). …
Number of citations: 3 www.jstage.jst.go.jp
CJ Popp, JH Nelson, RO Ragsdale - Journal of the American …, 1969 - ACS Publications
Discussion In the kinetics of the zinc incorporation reaction for the water-soluble porphyrin, the nitrogen-base-catalyzed term is of considerable interest. The catalysis is sim-ilar to that …
Number of citations: 28 pubs.acs.org
M Shigemi, I Junji, Y Masaru - Bulletin of the Chemical Society of Japan, 1981 - cir.nii.ac.jp
4-Dimethylaminopyridine N-oxide as an efficient oxidizing agent for alkyl halides. | CiNii Research … 4-Dimethylaminopyridine N-oxide as an efficient oxidizing agent for alkyl …
Number of citations: 70 cir.nii.ac.jp
JI Murray, NJ Flodén, A Bauer, ND Fessner… - Angewandte …, 2017 - Wiley Online Library
… 2-Substituted indolines are resolved (s=2.6–19) using an atropisomeric 4-dimethylaminopyridine-N-oxide (4-DMAP-N-oxide) organocatalyst. Use of 2-isopropyl-4-nitrophenylsulfonyl …
Number of citations: 44 onlinelibrary.wiley.com
J Vosta, J Eliasek - corrosion science, 1971 - Elsevier
… alone and ill HCI containing dibenzyl sulphoxide, 4-nitro-pyridine N-oxide, and 4-dimethylaminopyridine N-oxide in concentrations of 10--~ in 5% HCI are shown for illustration in Fig. 1. …
Number of citations: 219 www.sciencedirect.com

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